
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one is a chemical compound that has garnered attention due to its unique structure and potential applications. This compound is a derivative of cyclopentanone, featuring a dimethylamino group and a methylene bridge, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically between 160°C and 195°C, for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This often involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Biology: The compound’s derivatives are used in fluorescence labeling for molecular biology studies.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Industry: It is utilized in the production of photovoltaic cells and electronic photography materials.
Wirkmechanismus
The mechanism of action of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through its dimethylamino and methylene groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets are still under investigation, but its ability to act as a precursor for other active compounds is well-documented .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: A closely related compound used in similar applications.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with comparable properties, used as a green solvent.
Uniqueness
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one stands out due to its specific structural features, which confer unique reactivity and versatility in various applications. Its ability to form stable intermediates and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
(5E)-5-(dimethylaminomethylidene)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H17NO/c1-10(2)6-5-8(9(10)12)7-11(3)4/h7H,5-6H2,1-4H3/b8-7+ |
InChI-Schlüssel |
ZEJZXLRROHTORG-BQYQJAHWSA-N |
Isomerische SMILES |
CC1(CC/C(=C\N(C)C)/C1=O)C |
Kanonische SMILES |
CC1(CCC(=CN(C)C)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





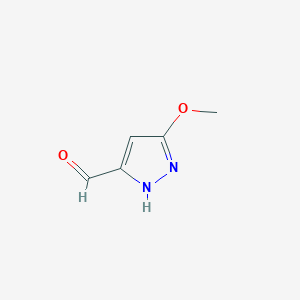
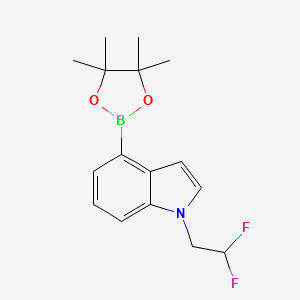
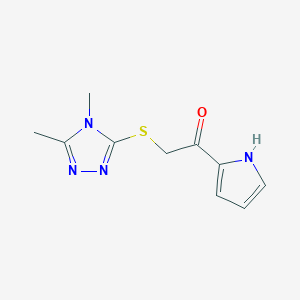
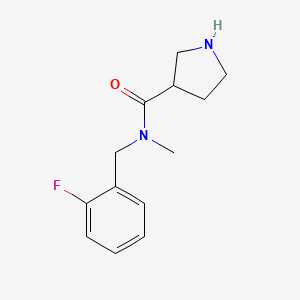

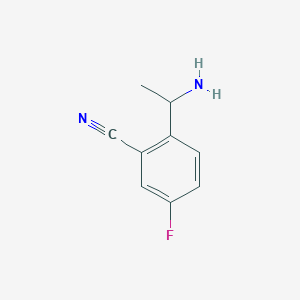

![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
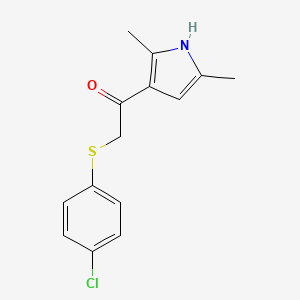
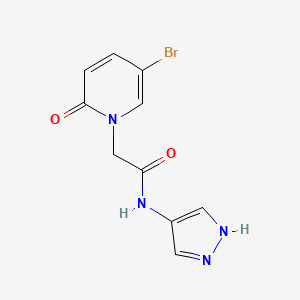
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
